3-(Chloromethyl)hexane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15Cl |
|---|---|
Molecular Weight |
134.65 g/mol |
IUPAC Name |
3-(chloromethyl)hexane |
InChI |
InChI=1S/C7H15Cl/c1-3-5-7(4-2)6-8/h7H,3-6H2,1-2H3 |
InChI Key |
HNPSPZLLSHTUMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CCl |
Origin of Product |
United States |
Methodologies for the Synthesis of 3 Chloromethyl Hexane
Classical Halogenation Approaches for Branched Hexane (B92381) Derivatives
Traditional methods for the introduction of a chlorine atom onto an alkane backbone have been extensively studied. These approaches often involve direct chlorination or the conversion of a pre-existing functional group, such as an alcohol.
Direct Chlorination Methods
Direct chlorination of alkanes, such as 3-methylhexane (B165618), typically proceeds via a free-radical mechanism, initiated by ultraviolet (UV) light or heat. wikipedia.orgquora.com This method, while straightforward in concept, is often hampered by a lack of selectivity, leading to a mixture of chlorinated products. wikipedia.org
The free-radical chlorination of an unsymmetrical branched alkane like 3-methylhexane can result in the substitution of any of the hydrogen atoms. The reactivity of the C-H bonds follows the order: tertiary > secondary > primary. libretexts.org Consequently, the chlorination of 3-methylhexane is expected to yield a mixture of monochlorinated isomers, including 3-chloro-3-methylhexane, as well as various secondary and primary chlorides. The formation of 3-(Chloromethyl)hexane, a primary chloride, would be in competition with the formation of other, more favored isomers.
Table 1: Predicted Product Distribution in the Free-Radical Chlorination of 3-Methylhexane
| Product | Type of Alkyl Halide | Relative Reactivity of C-H Bond | Expected Yield |
|---|---|---|---|
| 1-Chloro-3-methylhexane | Primary | Low | Minor |
| 2-Chloro-3-methylhexane | Secondary | Moderate | Major |
| 3-Chloro-3-methylhexane | Tertiary | High | Major |
| This compound | Primary | Low | Minor |
| 1-Chloro-4-methylhexane | Primary | Low | Minor |
Note: The expected yields are qualitative and based on the general selectivity of free-radical chlorination.
Conversion from Branched Alcohols via Chlorinating Reagents
A more selective route to this compound involves the conversion of the corresponding primary alcohol, 3-(hydroxymethyl)hexane. This transformation can be achieved using a variety of chlorinating reagents. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), and concentrated hydrochloric acid (HCl). libretexts.orgmasterorganicchemistry.com
The reaction of a primary alcohol with thionyl chloride, often in the presence of a base like pyridine, is a common and efficient method for the synthesis of primary alkyl chlorides. The reaction proceeds with the formation of a chlorosulfite intermediate, which then decomposes to the alkyl chloride and sulfur dioxide. Similarly, phosphorus halides can be employed to convert the alcohol to the desired chloride.
Table 2: Common Chlorinating Reagents for the Conversion of Alcohols to Alkyl Chlorides
| Reagent | Byproducts | Typical Conditions |
|---|---|---|
| Thionyl chloride (SOCl₂) | SO₂, HCl | Reflux, often with a base (e.g., pyridine) |
| Phosphorus trichloride (PCl₃) | H₃PO₃ | Gentle heating |
| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Room temperature or gentle heating |
Advanced Synthetic Strategies for Chloromethyl Alkanes
In recent years, more sophisticated methods have been developed for the synthesis of haloalkanes, offering potential improvements in selectivity and reaction conditions.
Decarboxylative Halogenation in Branched Alkane Systems
Decarboxylative halogenation, most notably the Hunsdiecker reaction, provides a method for the synthesis of alkyl halides from carboxylic acids with the loss of one carbon atom as carbon dioxide. byjus.comwikipedia.org To synthesize this compound via this route, the starting material would be 4-ethylpentanoic acid. The carboxylic acid is first converted to its silver salt, which is then treated with a halogen, such as chlorine or, more commonly, bromine. adichemistry.com The reaction is believed to proceed through a radical chain mechanism. byjus.com While the classical Hunsdiecker reaction uses stoichiometric silver salts, catalytic versions have also been developed. wikipedia.org This method is known to be effective for both linear and branched alkyl chains. adichemistry.com
Photoredox-Catalyzed Synthesis Pathways
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of C-H bonds under mild conditions. nih.govrsc.org These methods often utilize a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer process to generate reactive radical intermediates. In the context of synthesizing this compound, a photoredox-catalyzed approach could potentially allow for the selective chlorination of a primary C-H bond in 3-ethylpentane. While specific applications to this particular substrate are not extensively documented, the general principles of photoredox catalysis suggest it as a promising avenue for achieving higher selectivity than traditional free-radical chlorination.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has been shown to accelerate a wide range of chemical transformations, including the synthesis of alkyl halides. The conversion of alcohols to alkyl chlorides using aqueous hydrochloric acid can be significantly expedited under microwave irradiation, often without the need for a solvent. rsc.org This approach offers a more energy-efficient and rapid alternative to conventional heating methods for the conversion of 3-(hydroxymethyl)hexane to this compound.
Table 3: Comparison of Conventional vs. Microwave-Assisted Conversion of Alcohols to Alkyl Chlorides
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Energy Consumption | High | Low |
| Solvent Use | Often requires organic solvents | Can often be performed solvent-free or in water |
| Catalyst | Often required (e.g., ZnCl₂) | Can sometimes be avoided |
Alkylation with Chloromethyl-Containing Precursors
One direct approach to forming the carbon skeleton of this compound is through the alkylation of a suitable organometallic nucleophile with a precursor that provides the chloromethyl group. This method constructs the C-C bond adjacent to the chlorine-bearing carbon. Organocuprates, also known as Gilman reagents, are particularly effective for such transformations due to their high nucleophilicity and tolerance of various functional groups.
The synthesis can be envisioned by the reaction of a di(2-ethylpentyl)cuprate with an electrophilic chloromethyl source. The organocuprate is typically prepared in situ from the corresponding organolithium or Grignard reagent. For instance, 2-ethylpentyl bromide can be converted to 2-ethylpentylmagnesium bromide, which is then reacted with a copper(I) salt to form the Gilman reagent. This nucleophile can then displace a leaving group from a chloromethyl-containing precursor.
However, the direct use of reagents like chloromethyl methyl ether (CMME) or bis(chloromethyl) ether with strong organometallic nucleophiles can be complex and may lead to side products. A more common and analogous application of organocuprates is their reaction with alkyl halides in SN2-type reactions, which effectively form new carbon-carbon bonds. organicchemistrytutor.commasterorganicchemistry.com The table below illustrates the typical yields achieved in the alkylation of various lithium dialkylcuprates with primary alkyl halides, a reaction class analogous to the synthesis of this compound via this method.
Table 1: Representative Yields for the Reaction of Lithium Dialkylcuprates with Alkyl Halides
| Organocuprate (R₂CuLi) | Alkyl Halide | Product | Yield (%) |
|---|---|---|---|
| Lithium dimethylcuprate | 1-Iododecane | n-Undecane | 98 |
| Lithium dibutylcuprate | 1-Iodobutane | n-Octane | 95 |
| Lithium di-sec-butylcuprate | Methyl iodide | 2-Methylbutane | 86 |
This table presents data for analogous reactions to illustrate the general efficacy of organocuprate alkylations.
Stereochemical Control in this compound Synthesis
This compound possesses a stereocenter at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(chloromethyl)hexane and (S)-3-(chloromethyl)hexane. For applications in fields such as pharmaceutical or materials science, the synthesis of a single enantiomer is often required. researchgate.netscispace.com Achieving this level of control necessitates the use of asymmetric synthesis techniques. These methods aim to produce a single enantiomer or a significant excess of one over the other, a measure known as enantiomeric excess (e.e.).
A robust strategy for preparing enantiomerically pure chiral halides involves the conversion of an enantiopure alcohol precursor. ethz.ch For this compound, this would involve the synthesis of optically active (R)- or (S)-2-ethylpentan-1-ol, followed by a stereospecific chlorination reaction. The conversion of a primary alcohol to a primary alkyl chloride can proceed with either retention or inversion of the configuration at the stereocenter, depending on the chosen reagents and reaction mechanism.
For example, treatment of a chiral alcohol with thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine typically proceeds with inversion of configuration (SN2 mechanism). Conversely, other methods, such as the Appel reaction (using triphenylphosphine and carbon tetrachloride), also result in inversion. The choice of method allows for predictable synthesis of the desired enantiomer from a single chiral alcohol precursor.
Table 2: Stereochemical Outcome of Chlorination of Chiral Alcohols
| Reagent | Typical Mechanism | Stereochemical Outcome |
|---|---|---|
| Thionyl chloride (SOCl₂) with pyridine | SN2 | Inversion |
| Phosphorus pentachloride (PCl₅) | SN2 | Inversion |
| Appel Reaction (PPh₃, CCl₄) | SN2 | Inversion |
This table outlines common methods for converting alcohols to chlorides and their expected stereochemical outcome, which is critical for asymmetric synthesis.
Chiral induction is the process by which a chiral entity, such as a catalyst, reagent, or auxiliary, influences the formation of a new stereocenter, resulting in the preferential formation of one enantiomer. ethz.chnih.gov Enantioselective approaches create the chiral center from a prochiral substrate, offering an efficient route to optically active compounds.
An effective enantioselective approach to synthesizing (R)- or (S)-3-(chloromethyl)hexane would begin with the asymmetric reduction of a prochiral ketone, 2-ethylpentan-1-al. This reduction can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation. Catalysts composed of a transition metal (e.g., Ruthenium, Rhodium) and a chiral ligand [e.g., BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)] create a chiral environment that directs the addition of hydrogen to one face of the carbonyl group, yielding one enantiomer of 2-ethylpentan-1-ol in high excess. This chiral alcohol can then be converted to the target chiral halide as described previously.
The effectiveness of chiral induction is highly dependent on the catalyst, substrate, and reaction conditions. The table below provides illustrative data on the enantioselectivity achieved in the asymmetric reduction of various ketones using different chiral catalysts, demonstrating the high levels of control possible with modern synthetic methods.
Table 3: Enantioselectivity in Asymmetric Catalytic Reduction of Ketones
| Substrate | Catalyst/Ligand | Enantiomeric Excess (e.e., %) |
|---|---|---|
| Acetophenone | Ru-BINAP | >99 |
| 1-Tetralone | CBS Catalyst (Corey-Bakshi-Shibata) | 97 |
| 2-Octanone | Noyori's Ru-TsDPEN | 98 |
This table shows data for model reactions, illustrating the high enantiomeric excess achievable through chiral induction in catalytic reductions, a key step in the asymmetric synthesis of chiral alcohols and their subsequent halides.
Reactivity and Mechanistic Pathways of 3 Chloromethyl Hexane
Nucleophilic Substitution Reactions of the Chloromethyl Moiety
Nucleophilic substitution reactions involve the replacement of the chlorine atom, a good leaving group, by a nucleophile. For 3-(chloromethyl)hexane, the two primary mechanisms to consider are the Sₙ1 and Sₙ2 pathways.
Sₙ1 Reaction Mechanisms and Carbocation Intermediates
The Sₙ1 (Substitution, Nucleophilic, Unimolecular) reaction is a multi-step mechanism that proceeds through a carbocation intermediate. ucalgary.ca The rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation and a halide ion. libretexts.orgchemistrysteps.com
The mechanism involves:
Formation of a carbocation: The C-Cl bond breaks, forming a primary carbocation and a chloride ion. This step is slow and rate-determining. chemistrysteps.com
Nucleophilic attack: The nucleophile rapidly attacks the electrophilic carbocation. ucalgary.ca
Deprotonation (if necessary): If the nucleophile was neutral (e.g., water or an alcohol), a final deprotonation step yields the neutral product. youtube.com
For this compound, the Sₙ1 pathway is highly disfavored. The rate of an Sₙ1 reaction is critically dependent on the stability of the carbocation intermediate. libretexts.org The order of carbocation stability is tertiary > secondary > primary. ucalgary.calibretexts.org The dissociation of this compound would form a primary carbocation, which is highly unstable and energetically unfavorable. Therefore, Sₙ1 reactions are generally not observed for primary alkyl halides under typical conditions.
While carbocation rearrangements, such as a 1,2-hydride shift, can occur to form a more stable carbocation, the initial formation of the high-energy primary carbocation presents a significant energy barrier. ucalgary.cayoutube.com In a hypothetical Sₙ1 reaction, the initial primary carbocation could rearrange to a more stable secondary carbocation, leading to a mixture of products. However, this pathway is not competitive with the Sₙ2 mechanism for primary substrates.
Table 1: Factors Influencing Sₙ1 Reactivity of this compound
| Factor | Influence on this compound | Likelihood of Sₙ1 Pathway |
| Substrate Structure | Primary alkyl halide | Very Low |
| Carbocation Stability | Forms a highly unstable primary carbocation | Very Low |
| Leaving Group | Chloride (Cl⁻) is a good leaving group | Moderate (but outweighed by carbocation instability) |
| Solvent | Polar protic solvents (e.g., water, methanol) would be required to stabilize the carbocation | Low (mechanism is disfavored regardless of solvent) |
Sₙ2 Reaction Pathways with Diverse Nucleophiles
The Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction is the dominant substitution pathway for primary alkyl halides like this compound. youtube.commasterorganicchemistry.com This mechanism occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemistrysteps.com This "backside attack" occurs 180° to the leaving group. masterorganicchemistry.com
The rate of an Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. youtube.com A key factor influencing the Sₙ2 rate is steric hindrance at the reaction center. masterorganicchemistry.com While this compound is a primary halide, the presence of a propyl and an ethyl group on the adjacent carbon (C3) creates some steric bulk, which may slow the reaction rate compared to unbranched primary halides like 1-chlorohexane.
A wide variety of nucleophiles can be used to displace the chloride, leading to a diverse range of products. Strong, less-hindered nucleophiles are ideal for the Sₙ2 reaction.
Table 2: Examples of Sₙ2 Reactions with this compound
| Nucleophile | Reagent Example | Product |
| Hydroxide ion (HO⁻) | Sodium hydroxide (NaOH) | 3-(Hydroxymethyl)hexane (an alcohol) |
| Alkoxide ion (RO⁻) | Sodium methoxide (NaOCH₃) | 3-(Methoxymethyl)hexane (an ether) |
| Cyanide ion (CN⁻) | Sodium cyanide (NaCN) | 3-(Cyanomethyl)hexane (a nitrile) |
| Iodide ion (I⁻) | Sodium iodide (NaI) in acetone | 3-(Iodomethyl)hexane |
| Azide ion (N₃⁻) | Sodium azide (NaN₃) | 3-(Azidomethyl)hexane |
Regioselectivity and Stereoselectivity in Substitution Reactions
Regioselectivity refers to the preference of a reaction to occur at a particular position. In the nucleophilic substitution of this compound, the reaction is highly regioselective. Both Sₙ1 (if it were to occur without rearrangement) and Sₙ2 mechanisms would result in the nucleophile attacking the carbon atom directly bonded to the chlorine atom (the methylene carbon).
Stereoselectivity is the preferential formation of one stereoisomer over another. The C3 carbon of this compound is a chiral center.
In an Sₙ2 reaction , the mechanism proceeds with an inversion of configuration at the electrophilic carbon center. masterorganicchemistry.comlibretexts.org However, in this compound, the reaction occurs at the achiral methylene (-CH₂Cl) carbon, not at the chiral C3 center. Therefore, the Sₙ2 reaction proceeds with retention of the original configuration at the C3 stereocenter.
In a hypothetical Sₙ1 reaction , the formation of a planar carbocation intermediate would lead to the nucleophile attacking from either face. pearson.comlibretexts.org If the reaction occurred at a chiral center, this would result in racemization (a mixture of retention and inversion products). libretexts.org As the reaction center in this compound is achiral, this specific aspect of stereoselectivity is not directly applicable, though rearrangements could potentially create new stereocenters.
Elimination Reactions Leading to Unsaturated Hydrocarbons
Elimination reactions compete with substitution and result in the formation of alkenes through the removal of a hydrogen atom and the leaving group from adjacent carbon atoms. libretexts.org
E1 Reaction Mechanisms
The E1 (Elimination, Unimolecular) reaction, much like the Sₙ1 reaction, proceeds through a carbocation intermediate. lumenlearning.com It is a two-step mechanism:
Formation of a carbocation: The C-Cl bond breaks heterolytically. This is the slow, rate-determining step.
Deprotonation: A weak base (often the solvent) removes a proton from a carbon atom adjacent to the carbocation (a beta-hydrogen), forming a double bond.
Similar to the Sₙ1 pathway, the E1 mechanism is highly unfavorable for this compound due to the instability of the primary carbocation that would need to form in the first step. libretexts.org E1 reactions are typically observed with tertiary and some secondary alkyl halides in the presence of a weak base. masterorganicchemistry.com
E2 Reaction Pathways
The E2 (Elimination, Bimolecular) reaction is a concerted, one-step process where a base removes a beta-hydrogen, the C-C double bond forms, and the leaving group departs simultaneously. masterorganicchemistry.comchemicalnote.com The rate of the E2 reaction depends on the concentrations of both the alkyl halide and the base. chemicalnote.com
This pathway is a significant competitor to the Sₙ2 reaction, particularly when strong, sterically hindered bases are used. youtube.com For this compound, the alpha-carbon is the one bonded to chlorine (-CH₂Cl), and the adjacent carbon (C3 of the hexane (B92381) chain) is the beta-carbon.
The E2 reaction involves the removal of a proton from the C3 carbon. This results in the formation of a single alkene product: 3-methylenehexane .
Reaction: CH₃CH₂CH(CH₂Cl)CH₂CH₂CH₃ + Base⁻ → CH₃CH₂C(=CH₂)CH₂CH₂CH₃ + H-Base + Cl⁻
E2 reactions are favored by:
Strong bases: Reagents like potassium hydroxide in ethanol (alcoholic KOH) or sodium ethoxide (NaOEt) promote E2 reactions. doubtnut.comlearncbse.in
Sterically hindered bases: Bulky bases like potassium tert-butoxide (t-BuOK) favor elimination over substitution.
Higher temperatures: Heat generally favors elimination over substitution. masterorganicchemistry.com
Table 3: Comparison of Substitution and Elimination Pathways for this compound
| Mechanism | Substrate Preference | Base/Nucleophile Requirement | Key Feature | Likelihood for this compound |
| Sₙ1 | 3° > 2° | Weak nucleophile | Carbocation intermediate | Very Low |
| Sₙ2 | Methyl > 1° > 2° | Strong, unhindered nucleophile | Concerted, backside attack | High (especially with good nucleophiles) |
| E1 | 3° > 2° | Weak base | Carbocation intermediate | Very Low |
| E2 | 3° > 2° > 1° | Strong, hindered base | Concerted, anti-periplanar geometry | High (especially with strong, bulky bases) |
Despite a comprehensive search of available scientific literature, no specific experimental data or detailed research findings concerning the chemical compound "this compound" in the context of radical chemistry, transition-metal-catalyzed transformations, or intramolecular cyclization and rearrangement reactions could be located.
General principles of organic chemistry suggest that this compound, as a secondary alkyl chloride, would likely exhibit reactivity patterns characteristic of this class of compounds. However, without specific studies on this particular molecule, any detailed discussion would be speculative and not based on the required scientifically accurate and research-backed findings.
Therefore, this article cannot be generated as requested due to the absence of specific data for "this compound" in the scientific record accessible through the performed searches.
Role of 3 Chloromethyl Hexane As a Synthetic Intermediate
Precursor in the Construction of Complex Organic Molecules
There is no specific information available in the scientific literature detailing the use of 3-(Chloromethyl)hexane as a precursor in the construction of complex organic molecules. General knowledge of organic chemistry suggests that it could act as an electrophile in alkylation reactions, for instance, in the formation of a Grignard reagent for subsequent reactions with carbonyl compounds, or in coupling reactions. However, no specific examples or detailed research findings for this compound have been reported.
Building Block for Heterocyclic Compound Formation
No specific studies or data could be found that describe the use of this compound as a building block for the formation of heterocyclic compounds. In theory, it could participate in cyclization reactions where the chloromethyl group is attacked by a nucleophile within the same molecule to form a ring. The specifics of such reactions, including conditions and resulting heterocyclic systems, are not documented for this particular compound.
Advanced Analytical Characterization Techniques for 3 Chloromethyl Hexane
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of 3-(Chloromethyl)hexane by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms within the this compound molecule.
¹H NMR Spectroscopy: In ¹H NMR spectroscopy of this compound, the protons in different chemical environments will produce distinct signals. The chemical shift (δ) of these signals is influenced by the electron density around the proton. The presence of the electron-withdrawing chlorine atom will cause the protons on the chloromethyl group (-CH₂Cl) to be deshielded and thus resonate at a higher chemical shift (downfield) compared to the other alkyl protons. The integration of the peak areas will be proportional to the number of protons giving rise to the signal. Furthermore, spin-spin coupling between adjacent non-equivalent protons will result in the splitting of signals into multiplets, providing valuable information about the connectivity of the carbon skeleton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. The carbon atom bonded to the chlorine atom (C-Cl) is expected to have a significantly higher chemical shift compared to the other sp³ hybridized carbons in the hexane (B92381) chain due to the electronegativity of the chlorine atom. The chemical shifts of the other carbon atoms in the hexane chain will be influenced by their proximity to the chloromethyl group and their position within the alkyl chain.
Expected NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂Cl | 3.4 - 3.6 | Doublet | 2H |
| -CH(CH₂Cl)- | 1.6 - 1.8 | Multiplet | 1H |
| -CH₂- (hexane chain) | 1.2 - 1.5 | Multiplet | 8H |
| -CH₃ | 0.8 - 1.0 | Triplet | 6H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| -CH₂Cl | 45 - 55 |
| -CH(CH₂Cl)- | 40 - 50 |
| -CH₂- (hexane chain) | 20 - 40 |
| -CH₃ | 10 - 20 |
Note: The predicted chemical shifts are estimates based on typical values for similar structural motifs and may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H and C-Cl bonds.
The spectrum will be dominated by strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹, which are characteristic of the alkyl hexane backbone. C-H bending vibrations for the CH₂ and CH₃ groups are expected in the 1375-1470 cm⁻¹ region. The most indicative absorption for the presence of the chloroalkane functionality is the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹. The exact position of this band can provide information about the conformation of the molecule.
Expected FT-IR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Bend (CH₂, CH₃) | 1375 - 1470 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For this compound (C₇H₁₅Cl), the molecular ion peak [M]⁺ would be expected. Due to the presence of two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with two peaks separated by two mass units (M⁺ and M+2⁺) with a relative intensity ratio of about 3:1.
The fragmentation of the molecular ion will primarily involve the cleavage of C-C and C-Cl bonds. The loss of a chlorine radical (•Cl) or a chloromethyl radical (•CH₂Cl) are likely fragmentation pathways. The fragmentation of the hexane chain would lead to a series of alkyl carbocations, typically differing by 14 mass units (-CH₂-).
Expected Mass Spectrometry Data for this compound:
| m/z | Proposed Fragment | Significance |
| 134/136 | [C₇H₁₅Cl]⁺ | Molecular ion (M⁺/M+2⁺) |
| 99 | [C₇H₁₅]⁺ | Loss of •Cl |
| 85 | [C₆H₁₃]⁺ | Loss of •CH₂Cl |
| 57 | [C₄H₉]⁺ | Alkyl fragment |
| 43 | [C₃H₇]⁺ | Alkyl fragment |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.
Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.
For the analysis of this compound, a non-polar or a mid-polarity capillary column, such as one coated with a polysiloxane-based stationary phase, would be suitable. The temperature of the column can be programmed to increase during the analysis to ensure efficient separation of components with different boiling points. A flame ionization detector (FID) is commonly used for the detection of hydrocarbons, offering high sensitivity.
Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool. As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component, allowing for definitive identification.
Typical GC Conditions for Halogenated Alkanes:
| Parameter | Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50-70 °C, ramped to 200-250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for the analysis of a wide range of compounds, including those that are not volatile enough for GC. For a relatively non-polar compound like this compound, reversed-phase HPLC is the method of choice.
In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time. Detection is typically achieved using a UV detector, although this compound lacks a strong chromophore, which may necessitate the use of other detectors like a refractive index detector or coupling to a mass spectrometer (LC-MS).
Typical HPLC Conditions for Alkyl Halides:
| Parameter | Condition |
| Column | Reversed-phase C18 or C8 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
| Detector | UV (at low wavelength, e.g., <210 nm), Refractive Index (RI), or Mass Spectrometer (MS) |
In Situ Reaction Monitoring Technologies
Real-time monitoring of chemical processes offers significant advantages over traditional offline analysis by providing a continuous stream of data that reveals the dynamic nature of a reaction. This allows for the precise determination of reaction initiation, progression, endpoint, and the identification of transient intermediates. For a compound such as this compound, these techniques are particularly useful for tracking its consumption or formation in various chemical transformations, such as nucleophilic substitution (SN2) reactions or the formation of Grignard reagents.
Real-Time Infrared (ReactIR) Analysis
ReactIR is a Fourier Transform Infrared (FTIR) spectroscopy technique that utilizes an attenuated total reflectance (ATR) probe inserted directly into a reaction vessel. taawon.commt.com This allows for the continuous collection of infrared spectra of the reaction mixture, providing real-time concentration profiles of reactants, intermediates, and products. taawon.commt.com
In the context of reactions involving this compound, ReactIR is particularly adept at monitoring the vibrational frequencies of bonds within the molecule. The carbon-chlorine (C-Cl) bond in alkyl halides has a characteristic stretching vibration in the mid-infrared "fingerprint" region of the spectrum. mt.com By tracking the intensity of this specific absorption band, the consumption of this compound can be precisely monitored.
Consider a hypothetical SN2 reaction where this compound is the substrate. The progress of this reaction can be followed by monitoring the decrease in the intensity of the infrared band corresponding to the C-Cl stretch of the starting material. Simultaneously, the appearance and increase in intensity of characteristic bands of the product can be tracked to monitor its formation.
Below is a data table illustrating the kind of information that could be obtained from a ReactIR analysis of a substitution reaction of this compound.
| Reaction Time (minutes) | This compound Concentration (Normalized IR Peak Area) | Product Concentration (Normalized IR Peak Area) |
| 0 | 1.00 | 0.00 |
| 10 | 0.85 | 0.15 |
| 20 | 0.70 | 0.30 |
| 30 | 0.55 | 0.45 |
| 40 | 0.40 | 0.60 |
| 50 | 0.25 | 0.75 |
| 60 | 0.10 | 0.90 |
| 70 | <0.05 | >0.95 |
This real-time data allows for the accurate determination of reaction kinetics and endpoint, leading to optimized reaction conditions and improved process control. mt.com
Flow Nuclear Magnetic Resonance (ReactNMR)
Flow Nuclear Magnetic Resonance (ReactNMR) is another powerful in situ technique that provides detailed structural information about molecules in a reacting stream. nih.govnih.gov By flowing the reaction mixture through the NMR spectrometer, real-time ¹H NMR spectra can be acquired, allowing for the quantitative analysis of various species present in the reaction. nih.govresearchgate.net
For this compound, the protons on the carbon adjacent to the chlorine atom (the chloromethyl group, -CH₂Cl) have a characteristic chemical shift in the ¹H NMR spectrum, typically in the range of 3-5 ppm. oregonstate.eduopenstax.org This downfield shift is due to the deshielding effect of the electronegative chlorine atom. libretexts.org
During a reaction where this compound is consumed, the intensity of the signal corresponding to these protons will decrease. Conversely, new signals corresponding to the protons in the product molecule will appear and grow in intensity. This allows for the unambiguous monitoring of the reaction progress and the identification of any intermediates or byproducts that may form. nih.gov
The following table provides a hypothetical representation of data that could be generated from a ReactNMR experiment monitoring a reaction of this compound.
| Reaction Time (minutes) | Integral of -CH₂Cl protons in this compound | Integral of product-specific protons |
| 0 | 100% | 0% |
| 15 | 82% | 18% |
| 30 | 65% | 35% |
| 45 | 48% | 52% |
| 60 | 30% | 70% |
| 75 | 15% | 85% |
| 90 | <5% | >95% |
The use of Flow NMR provides not only kinetic data but also crucial mechanistic insights by enabling the structural elucidation of species as they are formed in the reaction mixture. nih.govresearchgate.net
Computational Chemistry and Theoretical Investigations of 3 Chloromethyl Hexane
Quantum Chemical Calculations
Quantum chemical calculations are foundational to the theoretical study of molecules. They are used to determine the electronic structure, predict geometries, and calculate various physicochemical properties. For a chiral primary alkyl halide such as 3-(Chloromethyl)hexane, these methods can elucidate its fundamental characteristics.
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT calculations model the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. rsc.org For this compound, DFT would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This provides precise predictions of bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Predict properties such as the molecular dipole moment, partial atomic charges, and the distribution of molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO).
Determine Vibrational Frequencies: Calculate the infrared (IR) spectrum of the molecule. These frequencies are crucial for identifying the molecule and confirming that the optimized geometry corresponds to a true energy minimum.
Studies on similar haloalkanes have shown that DFT methods, such as B3LYP, can yield accurate predictions for bond dissociation enthalpies and reaction energetics. nih.govresearchgate.net
| Property | Calculated Value | Description |
|---|---|---|
| C-Cl Bond Length | ~1.80 Å | The distance between the carbon and chlorine atoms in the chloromethyl group. |
| C-C-Cl Bond Angle | ~110.5° | The angle formed by the carbon backbone and the chlorine atom. |
| Dipole Moment | ~2.1 D | A measure of the molecule's overall polarity, arising primarily from the electronegative chlorine atom. |
| HOMO-LUMO Gap | ~7.5 eV | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating electronic stability. |
Beyond DFT, other quantum chemical methods offer varying levels of theory and computational expense.
Ab Initio Methods: These methods calculate molecular properties from "first principles," without using experimental parameters. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer systematically improvable accuracy. For a molecule the size of this compound, high-level ab initio calculations could provide benchmark data for energies and properties, though at a significant computational cost. researchgate.netresearchgate.net
Semi-Empirical Methods: These methods are computationally much faster than DFT or ab initio techniques because they simplify many of the complex calculations and use parameters derived from experimental data. scribd.comwikipedia.org Methods like AM1, PM3, or PM7 would be suitable for rapid initial investigations of this compound, such as screening a large number of possible conformations or studying very large systems involving the molecule. However, their accuracy is limited by the quality of the underlying parameterization. researchgate.net
Molecular Modeling of Reaction Pathways and Intermediates
A primary application of computational chemistry is to model the mechanisms of chemical reactions. For this compound, a primary alkyl halide, the most common reactions are nucleophilic substitution (Sₙ2) and elimination (E2).
Computational methods can map the entire potential energy surface of a reaction, identifying reactants, products, and the high-energy transition state that connects them.
The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks as the leaving group departs. libretexts.org Theoretical calculations can locate the geometry of the Sₙ2 transition state, which for this compound would feature a pentacoordinate carbon atom with the incoming nucleophile and the departing chloride ion partially bonded. pressbooks.publibretexts.org The energy difference between the reactants and this transition state is the activation energy (ΔG‡), which determines the reaction rate. libretexts.org By calculating the energies of all species along the reaction coordinate, a complete energy profile can be constructed.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | C₇H₁₅Cl + OH⁻ | 0.0 |
| Transition State (TS) | [HO···CH₂(C₆H₁₃)···Cl]⁻ | +22.5 |
| Products | C₇H₁₅OH + Cl⁻ | -25.0 |
Computational modeling is invaluable for predicting the competition between different reaction pathways. For primary alkyl halides, Sₙ2 and E2 reactions often compete. libretexts.org The outcome depends on factors like the nature of the nucleophile/base and steric hindrance.
Theoretical calculations can determine the activation energy for both the Sₙ2 and E2 transition states. The pathway with the lower activation barrier is predicted to be the major kinetic product. For this compound, which is a primary halide with relatively low steric hindrance around the reaction center, the Sₙ2 pathway is generally favored with strong, unhindered nucleophiles. masterorganicchemistry.com However, using a sterically bulky base would raise the energy of the Sₙ2 transition state, potentially making the E2 pathway more competitive.
| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Sₙ2 | Backside attack by a nucleophile (e.g., CN⁻). | 21.8 | Favored with good nucleophiles. |
| E2 | Base-induced elimination of HCl. | 24.5 | Favored with strong, sterically hindered bases. |
Stereochemical Predictions and Conformational Analysis
The carbon atom at position 3 of this compound is a stereocenter, meaning the molecule is chiral. Computational methods are well-suited to explore the three-dimensional aspects of its structure and reactivity.
A key prediction for any Sₙ2 reaction at a chiral center is the inversion of stereochemical configuration. masterorganicchemistry.com Computational modeling of the Sₙ2 reaction of (R)-3-(chloromethyl)hexane would explicitly show the nucleophile attacking from the side opposite the C-Cl bond, leading to the formation of the (S)-product. The optimized geometries of the reactant and product would confirm this inversion.
Furthermore, the molecule's flexibility arises from rotation around its various C-C single bonds, leading to different conformational isomers (conformers). A computational conformational analysis can be performed by systematically rotating these bonds and calculating the energy of each resulting structure. This process identifies the lowest-energy conformers that are most populated at a given temperature. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and physical properties.
| Conformer | Description of Key Dihedral Angle | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | Anti-periplanar arrangement of large groups. | 0.00 |
| 2 | Gauche arrangement. | +0.85 |
| 3 | Gauche arrangement. | +1.10 |
| 4 | Eclipsed (high energy). | +4.50 |
Historical Development and Patent Landscape of 3 Chloromethyl Hexane Chemistry
Evolution of Synthetic Strategies for Branched Alkyl Halides
The synthesis of branched alkyl halides has been a fundamental area of study in organic chemistry, with methodologies evolving to offer greater control over regioselectivity and stereoselectivity. Historically, the preparation of these compounds has relied on a few key transformations, each with its own set of advantages and limitations.
One of the earliest and most straightforward methods for generating alkyl halides is through the free-radical halogenation of alkanes . This process, which involves the substitution of a hydrogen atom with a halogen, can be initiated by UV light. While effective for simple alkanes, its application to more complex, branched structures is often hampered by a lack of selectivity, leading to a mixture of isomeric products. For a branched alkane, the reactivity of hydrogen atoms follows the order of tertiary > secondary > primary, which can sometimes be leveraged for selective halogenation.
A more controlled approach involves the hydrohalogenation of alkenes . This electrophilic addition reaction, governed by Markovnikov's rule, allows for the regioselective formation of alkyl halides. However, for the synthesis of a primary chloride on a branched chain like in 3-(chloromethyl)hexane, an anti-Markovnikov addition would be required, which necessitates alternative strategies such as radical hydrohalogenation.
The conversion of alcohols to alkyl halides represents a versatile and widely employed strategy. The reaction of an alcohol with a hydrohalic acid (like HCl) can proceed through either an SN1 or SN2 mechanism, depending on the structure of the alcohol. masterorganicchemistry.com Primary alcohols typically react via an SN2 pathway, which is favorable for avoiding carbocation rearrangements. masterorganicchemistry.com However, secondary and tertiary alcohols tend to react through an SN1 mechanism, which involves the formation of a carbocation intermediate. masterorganicchemistry.com These carbocations are prone to rearrangements, such as hydride and alkyl shifts, which can lead to the formation of undesired isomeric products. masterorganicchemistry.commasterorganicchemistry.com For instance, the synthesis of a specific branched alkyl halide from a corresponding secondary alcohol might be complicated by the formation of a more stable tertiary carbocation.
To circumvent the issue of rearrangements and to achieve greater stereochemical control, particularly for the synthesis of chiral alkyl halides, methods utilizing reagents like thionyl chloride (SOCl₂) or phosphorus halides (e.g., PCl₃, PCl₅) have been developed. These reagents can convert primary and secondary alcohols to alkyl chlorides, often with inversion of stereochemistry, which is characteristic of an SN2 reaction. The development of catalytic asymmetric methods for the synthesis of chiral dialkyl carbinols and their subsequent conversion to chiral alkyl halides has been a significant advancement in this area. nih.gov
More recent innovations in the synthesis of branched alkyl halides include the use of haloalkyl ethers, which can be prepared efficiently using catalysts like zinc(II) salts. organic-chemistry.org These methods offer rapid and high-yield syntheses and can be performed at a large scale. organic-chemistry.org
A summary of common synthetic strategies for branched alkyl halides is presented in the table below.
| Synthetic Strategy | Starting Material | Reagents | Mechanism | Key Advantages | Key Limitations |
| Free-Radical Halogenation | Alkane | Halogen (e.g., Cl₂), UV light | Radical Chain | Direct conversion of alkanes | Poor selectivity, mixture of products |
| Hydrohalogenation of Alkenes | Alkene | Hydrohalic Acid (e.g., HCl) | Electrophilic Addition | Regioselective (Markovnikov) | Potential for carbocation rearrangements |
| Conversion of Alcohols | Alcohol | Hydrohalic Acid, Thionyl Chloride, Phosphorus Halides | SN1 or SN2 | Versatile, good for primary and some secondary alcohols | Rearrangements in SN1, stereochemical considerations |
| From Haloalkyl Ethers | Acetal | Acid Halide, Catalyst (e.g., Zn(II) salt) | Catalytic | High yield, rapid, scalable | Requires preparation of the haloalkyl ether |
Patent Literature Review on this compound and Related Compounds
A direct search for patents specifically claiming the synthesis or application of this compound does not yield a significant number of dedicated results. This suggests that the compound may not have widespread, direct commercial applications that would necessitate specific patent protection. However, the patent landscape for structurally related branched and chiral alkyl halides is rich and provides context for the potential utility of compounds like this compound.
Patents involving chlorinated compounds often relate to their use as intermediates in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and specialty polymers. For example, U.S. Patent 2,741,640 describes a process for the manufacture of chlorinated compounds, highlighting the industrial relevance of chlorination processes. google.com While this patent does not specifically mention this compound, it underscores the long-standing interest in developing and protecting methods for producing chlorinated organic molecules.
The broader class of chiral alkyl halides has garnered significant attention in the pharmaceutical industry. The stereochemistry of a molecule can be critical to its biological activity, and patents in this area often focus on enantioselective syntheses and the specific therapeutic applications of the resulting chiral compounds. nih.gov For instance, the development of novel modulators for biological targets often involves the synthesis of a library of compounds, which may include various branched and chiral alkyl halides.
Patents related to fluoroalkylating agents, such as those described in CN-106573896-B, also offer a glimpse into the types of applications where halogenated alkyl chains are crucial. nih.gov These agents are used to introduce fluoroalkyl groups into molecules, a common strategy in medicinal chemistry to enhance properties like metabolic stability and bioavailability. While focused on fluorine, the underlying principles of utilizing halogenated alkyl groups as synthetic handles are transferable to chlorinated analogs.
The following table provides a conceptual overview of the types of patents where a compound like this compound or its derivatives could potentially be relevant, based on the broader patent landscape for alkyl halides.
| Potential Application Area | Illustrative Patent Focus | Relevance to this compound |
| Pharmaceutical Intermediates | Enantioselective synthesis of chiral building blocks for active pharmaceutical ingredients (APIs). | As a chiral building block, the enantiomers of this compound could be used to introduce a specific branched alkyl group into a larger drug molecule. |
| Agrochemicals | Synthesis of novel pesticides and herbicides with specific structural motifs. | The lipophilic nature of the hexyl group combined with the reactive chloromethyl functionality could be a feature in the design of new agrochemicals. |
| Specialty Polymers and Materials | Monomers for polymerization or as chain-transfer agents in radical polymerizations. | The chloro-functional group could serve as a site for polymerization or further functionalization to create polymers with tailored properties. |
| Flavors and Fragrances | Synthesis of complex organic molecules with specific olfactory or gustatory properties. | Branched alkyl chains are common in fragrance molecules, and this compound could serve as a precursor to such compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
